2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound is a sulfonamide-tethered acetamide derivative featuring a 2-methoxyphenoxy group and a 4-methylbenzenesulfonyl (tosyl) moiety linked to a tetrahydroquinoline scaffold. The tetrahydroquinoline core provides rigidity, which may enhance binding specificity compared to simpler aromatic systems .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-9-12-21(13-10-18)33(29,30)27-15-5-6-19-16-20(11-14-22(19)27)26-25(28)17-32-24-8-4-3-7-23(24)31-2/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEOTMOCDMBGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. The starting materials often include 2-methoxyphenol, 4-methylbenzenesulfonyl chloride, and tetrahydroquinoline derivatives. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
The compound 2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The molecular formula for this compound is . Its structure features a tetrahydroquinoline moiety, which is often associated with various biological activities. The presence of the methoxyphenoxy and benzenesulfonyl groups enhances its potential for interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Cardiovascular Research
Tetrahydroquinoline derivatives are also being explored for their effects on cardiovascular health. Some analogs have been found to modulate cardiac function and may possess therapeutic potential in treating heart failure and arrhythmias. The unique structural characteristics of this compound could lead to the development of novel cardiovascular agents .
Antimicrobial Properties
Compounds with similar functional groups have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group is particularly noted for its antibacterial properties. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several tetrahydroquinoline derivatives, including those structurally related to this compound. The results indicated a significant inhibition of cell proliferation in various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of tetrahydroquinoline derivatives. The study reported that certain analogs improved cardiac contractility and reduced arrhythmic events in animal models. This suggests a promising application for compounds like this compound in cardiovascular therapies .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Tetrahydroquinoline vs. Simple Phenyl Cores: The target compound’s tetrahydroquinoline scaffold offers conformational rigidity compared to the planar phenyl rings in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . This rigidity may reduce off-target interactions in biological systems.
The acetamide linkage in the target compound is structurally analogous to 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives , but the tetrahydroquinoline moiety may confer higher affinity for hydrophobic binding pockets.
Biological Activity Trends: N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is primarily a synthetic intermediate, whereas the target compound’s tetrahydroquinoline core aligns with CNS-active agents (e.g., tacrine derivatives). The isoxazole-containing analog demonstrates kinase inhibition, suggesting that replacing isoxazole with tetrahydroquinoline could shift selectivity toward neurological targets.
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , involving sulfonylation of a tetrahydroquinoline amine followed by acetamide coupling. However, steric hindrance from the tetrahydroquinoline may require optimized reaction conditions.
- Pharmacological Potential: The fluoroquinolone hybrid highlights the importance of fluorinated groups in antibacterial activity. While the target compound lacks fluorine, its methoxyphenoxy group could enhance lipid membrane interaction, a property critical for CNS penetration.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 428.54 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anti-inflammatory Activity
- The compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies indicate that compounds with similar methoxyphenol structures demonstrate significant COX-2 inhibition, suggesting a potential for anti-inflammatory applications .
- Antioxidant Properties
-
Cytotoxicity and Antitumor Activity
- Research has shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Preliminary data suggest that this compound may possess cytotoxic properties worth exploring in cancer research .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation.
- Antioxidant Mechanisms : The ability to scavenge free radicals may protect cells from oxidative damage, which is a contributor to various diseases, including cancer and neurodegenerative disorders.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in tumor cells.
Case Studies and Research Findings
A review of relevant literature reveals several studies that provide insight into the biological activity of methoxyphenol derivatives and their analogs:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step protocols, starting with the coupling of 2-methoxyphenoxy acetic acid derivatives with a tetrahydroquinoline scaffold sulfonylated at the 1-position. Key steps include:
- Nucleophilic substitution : Reacting 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 2-(2-methoxyphenoxy)acetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm, sulfonyl group at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 523.18) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Synthesize analogs with halogen (F, Cl) or alkyl groups on the methoxyphenoxy or tetrahydroquinoline moieties. Compare bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
- Data analysis : Apply multivariate regression to correlate logP, steric parameters, and IC50 values. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
Q. What strategies resolve contradictions in reported biological data?
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
Q. How can computational modeling predict target interactions?
- Molecular docking : Simulate binding to potential targets (e.g., cyclooxygenase-2, EGFR kinase) using AutoDock Vina. Prioritize poses with hydrogen bonds to the sulfonamide group and π-π stacking with the tetrahydroquinoline ring .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to validate docking results .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Reactor design : Optimize heat transfer for exothermic steps (e.g., sulfonylation) using microreactors or flow chemistry .
- Catalyst recycling : Employ immobilized catalysts (e.g., Pd/C for coupling reactions) to reduce costs .
Q. How do structural modifications affect metabolic stability?
- In vitro stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. For example, replacing the methoxy group with a trifluoromethyl group may reduce CYP450-mediated oxidation .
Methodological Considerations
Q. What experimental controls are essential for reproducibility?
- Negative controls : Include vehicle-only (DMSO) and reference inhibitors (e.g., celecoxib for COX-2 studies) .
- Batch consistency : Validate synthetic batches using identical NMR and HPLC protocols .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak IC-3 columns (hexane/isopropanol) to separate enantiomers. Confirm purity via circular dichroism .
Q. What computational tools aid in reaction optimization?
- Reaction path search : Apply density functional theory (DFT) to identify low-energy intermediates (e.g., Gaussian 16 with B3LYP/6-31G*) .
- Machine learning : Train models on reaction yield datasets to predict optimal conditions (temperature, solvent) for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
